molecular formula C14H16BFO3 B13488456 2-(7-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13488456
M. Wt: 262.09 g/mol
InChI Key: PTGGZADEYPSIMF-UHFFFAOYSA-N
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Description

2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzofuran ring substituted with a fluorine atom at the 7th position and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with acetylenes or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through the reaction of the benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The fluorine atom on the benzofuran ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Cross-Coupling Products: Various biaryl or aryl-alkene compounds.

    Oxidized Derivatives: Boronic acids or other oxidized forms.

Scientific Research Applications

2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-fluoro-1-benzofuran-2-yl)acetic acid
  • 2-(7-fluoro-1-benzofuran-2-yl)propanoic acid
  • 2-(7-fluoro-1-benzofuran-2-yl)ethan-1-ol

Uniqueness

2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable building block in organic synthesis, particularly for the formation of complex molecules with high precision and efficiency.

Properties

Molecular Formula

C14H16BFO3

Molecular Weight

262.09 g/mol

IUPAC Name

2-(7-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8H,1-4H3

InChI Key

PTGGZADEYPSIMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C(=CC=C3)F

Origin of Product

United States

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